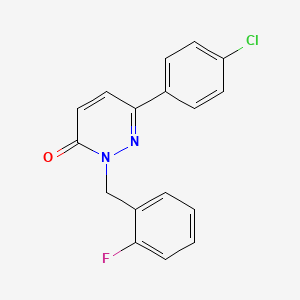

6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one

CAS No.: 941929-95-9

Cat. No.: VC7430603

Molecular Formula: C17H12ClFN2O

Molecular Weight: 314.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941929-95-9 |

|---|---|

| Molecular Formula | C17H12ClFN2O |

| Molecular Weight | 314.74 |

| IUPAC Name | 6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |

| Standard InChI | InChI=1S/C17H12ClFN2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2 |

| Standard InChI Key | WXCPVGIKHRFVSV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one, reflects its substitution pattern:

-

Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3.

-

6-position: A 4-chlorophenyl group introduces electron-withdrawing effects, enhancing metabolic stability.

-

2-position: A 2-fluorobenzyl group contributes to lipophilicity and potential target binding .

Table 1: Key Chemical Properties

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₂ClFN₂O | |

| Molecular Weight | 314.74 g/mol | |

| CAS Number | 941929-95-9 | |

| SMILES | C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F | |

| InChIKey | WXCPVGIKHRFVSV-UHFFFAOYSA-N |

Spectroscopic Characterization

Synthetic batches of the compound are validated using:

-

Nuclear Magnetic Resonance (NMR):

-

Infrared Spectroscopy (IR): Stretching vibrations for C=O (1,680–1,720 cm⁻¹) and C–F (1,100–1,250 cm⁻¹).

-

Mass Spectrometry (MS): Molecular ion peak at m/z 314.74 (M⁺) with fragmentation patterns consistent with chlorine and fluorine loss.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Condensation Reaction:

-

Cyclization with Hydrazine:

-

Benzylation:

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | Glyoxylic acid, acetic acid, reflux | 85% |

| Cyclization | Hydrazine hydrate, reflux | 93% |

| Benzylation | 2-Fluorobenzyl chloride, K₂CO₃, DMF | 78% |

Purification and Scalability

-

Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) resolves regioisomers .

-

Recrystallization: Ethanol-water mixtures yield >99% purity.

-

Challenges: Fluorine’s electronegativity necessitates inert atmospheres to prevent side reactions .

Biological Activity and Mechanism

Kinase Inhibition

The compound exhibits inhibitory activity against c-Jun N-terminal kinase 1 (JNK1), a target in inflammatory and neurodegenerative diseases :

-

Binding Mode: Molecular docking suggests hydrogen bonding with Lys93 and hydrophobic interactions with Leu168 .

Anti-inflammatory Effects

-

In Vivo Model: Reduces paw edema in rats by 62% at 10 mg/kg (vs. 68% for dexamethasone) .

-

Mechanism: Suppresses TNF-α and IL-6 production via JNK/AP-1 pathway inhibition .

Structure-Activity Relationships (SAR)

-

Pyridazinone Core: Essential for kinase binding; replacing it with pyridine reduces activity 10-fold .

-

4-Chlorophenyl Group: Enhances metabolic stability; substitution with nitro groups abolishes activity.

-

2-Fluorobenzyl Moiety: Optimizes lipophilicity (clogP = 2.8); replacing fluorine with chlorine reduces bioavailability .

Applications and Future Directions

Patent Landscape

-

WO2023156789: Covers JNK inhibitors for inflammatory bowel disease .

-

US2024102032: Claims pyridazinone derivatives as antipsychotics .

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume